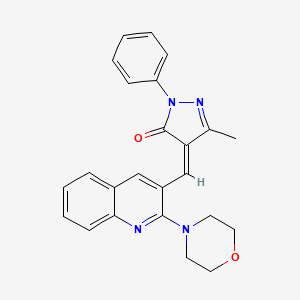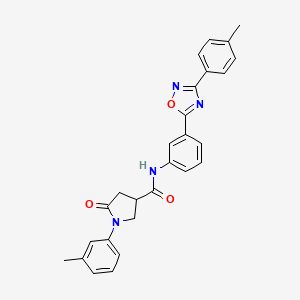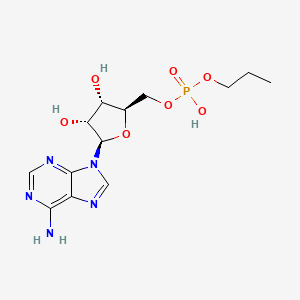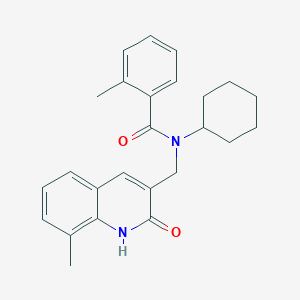
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide, also known as CX614, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound was first synthesized in the late 1990s and has since been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide involves its binding to a specific site on AMPA receptors, known as the allosteric site. This binding enhances the activity of the receptors, leading to increased synaptic plasticity and improved learning and memory processes.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide can enhance long-term potentiation (LTP), a process that is critical for learning and memory. 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide is its ability to enhance LTP, which makes it a valuable tool for studying the mechanisms underlying learning and memory processes. However, one limitation of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide is its potential off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide. One area of interest is its potential applications in the treatment of neurological disorders such as Alzheimer's disease. Another area of interest is its potential as a cognitive enhancer, which could have applications in healthy individuals as well as those with cognitive impairments. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide on AMPA receptors and synaptic plasticity.
Méthodes De Synthèse
The synthesis of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide involves several steps, starting with the reaction of 2-chlorobenzoyl chloride with hydroxylamine to form 2-chlorobenzohydroxamic acid. This intermediate is then reacted with ethyl chloroformate to form ethyl 2-chlorobenzohydroxamate, which is subsequently reacted with cyclohexylamine to form 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide.
Applications De Recherche Scientifique
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide has been studied extensively for its potential applications in scientific research. One of the most well-known applications of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide is its use as a positive allosteric modulator of AMPA receptors in the brain. This means that 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide can enhance the activity of these receptors, which are involved in learning and memory processes.
Propriétés
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c18-14-9-5-4-8-13(14)17-20-16(23-21-17)11-10-15(22)19-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGUDEYNSIXXRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-fluorophenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7712900.png)




![ethyl 4-[(N'-cyclooctylidenehydrazinecarbonyl)formamido]benzoate](/img/structure/B7712933.png)
![N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide](/img/structure/B7712938.png)
![2-(N-cyclohexylmethanesulfonamido)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7712941.png)
![2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid](/img/structure/B7712943.png)



